7,4'-Dihydroxyflavone
Overview
Description
7,4’-Dihydroxyflavone (7,4’-DHF) is a flavonoid that can be isolated from Glycyrrhiza uralensis . It is an eotaxin/CCL11 and CBR1 inhibitor with an IC50 of 0.28 μM . It has the ability to consistently suppress eotaxin production and prevent dexamethasone (Dex)‐paradoxical adverse effects on eotaxin production . It inhibits MUC5AC gene expression, mucus production, and secretion via regulation of NF-κB, STAT6, and HDAC2 .
Synthesis Analysis
7,4’-Dihydroxyflavone can be synthesized from Glycyrrhiza uralensis . The enzyme flavonoid synthase II is involved in the synthesis, catalyzing the specific synthesis of 7,4’-Dihydroxyflavone from Glycyrrhiza uralensis .Molecular Structure Analysis
The molecular structure of 7,4’-Dihydroxyflavone has been investigated in various studies .Chemical Reactions Analysis
7,4’-Dihydroxyflavone has been found to have various chemical reactions. For instance, it has been found to inhibit MUC5AC gene expression, mucus production, and secretion via regulation of NF-κB, STAT6, and HDAC2 .Physical And Chemical Properties Analysis
The molecular weight of 7,4’-Dihydroxyflavone is 416.4 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 9 . Its rotatable bond count is 4 .Scientific Research Applications
Neurogenesis and Antidepressant Effects : A synthetic derivative of 7,8-Dihydroxyflavone has been found to exhibit potent antidepressant effects and promote neurogenesis. This compound acts as a tropomyosin-receptor-kinase B (TrkB) agonist, displaying antiapoptotic activity and robust TrkB activation effects in animals (Liu et al., 2010).
Potential Treatment for Brain and Body Pathologies : 7,8-Dihydroxyflavone is emerging as a potential treatment for various brain and body disorders. Over 180 preclinical studies have explored its efficacy in animal models, showing promising results for human treatment (Emili et al., 2020).
Applications in Neuropsychiatric Disorders : It effectively mimics brain-derived neurotrophic factor (BDNF) effects, selectively activating TrkB and downstream signaling pathways, suggesting its role in treating Alzheimer’s disease, Parkinson’s disease, depression, and memory impairment. It also functions by combating oxidative stress and interacting with estrogen receptors (Yang & Zhu, 2021).
Interactions with TrkB and VEGFR2 Proteins : 7,8-Dihydroxyflavone and its derivatives interact with both the TrkB receptor and vascular endothelial growth factor receptor (VEGFR2), displaying biochemical actions that may have divergent effects on these receptors (Chitranshi et al., 2015).
Influence on Soil Bacterial Community Structure : The root exudate flavonoid 7,4'-Dihydroxyflavone can interact with a diverse range of soil bacteria, potentially influencing the rhizosphere beyond nod gene induction in legume-rhizobia symbiosis (Szoboszlay et al., 2016).
Antidepressant-Like Effects in Chronic Mild Stress : It has been found to reverse depressive-like behaviors in mouse models and increase TrkB phosphorylation, BDNF levels, and the expression of TrkB downstream synaptic proteins (Zhang et al., 2016).
Neuroprotective Role in CNS Disorders : Its antioxidant and anti-inflammatory properties make it a potential nutraceutical against a broad spectrum of neurological disorders (Paul et al., 2021).
Safety And Hazards
When handling 7,4’-Dihydroxyflavone, it is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-8,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAWNFIFMLXZPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176365 | |
Record name | 4',7-Dihydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4',7-Dihydroxyflavone | |
CAS RN |
2196-14-7 | |
Record name | 7,4′-Dihydroxyflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2196-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4',7-Dihydroxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002196147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4',7-Dihydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,4'-Dihydroxyflavone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4',7-DIHYDROXYFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53ZZF57X0U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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